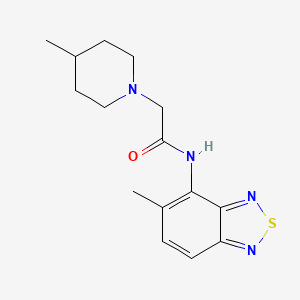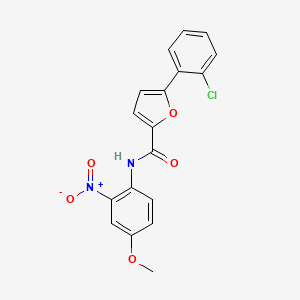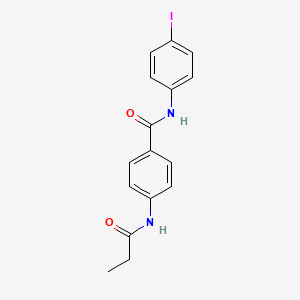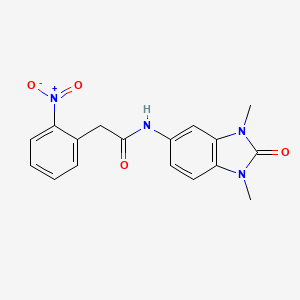![molecular formula C18H19N3O2 B4396537 {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4396537.png)
{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide
Übersicht
Beschreibung
{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation, tumor growth, and bacterial growth. The compound may also exert its effects by interacting with specific cellular components.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth in animal models, and exhibit antibacterial activity against certain strains. Additionally, the compound has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. The compound has also been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research involving {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of interest is the development of more potent analogs of the compound that exhibit improved activity against specific targets. Additionally, the compound may have potential as a fluorescent probe for imaging applications, and further studies are needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects. Future research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to exhibit activity against certain bacterial strains and is being investigated as a potential antibacterial agent. Additionally, it has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-14-19-13-18-20-16-9-4-5-10-17(16)21(18)11-6-12-23-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRHKGMGACCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
![{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4396496.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)

![1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4396511.png)


![5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-4-chloro-2-methyl-3(2H)-pyridazinone](/img/structure/B4396529.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenoxybenzamide](/img/structure/B4396552.png)
![N-cyclopentyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4396557.png)
